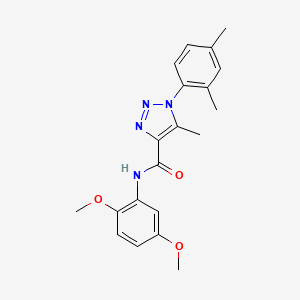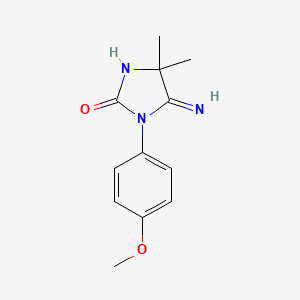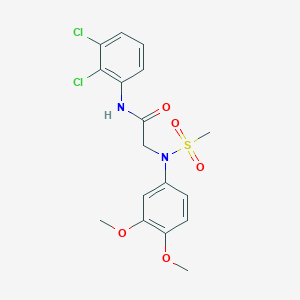
N-(3-acetylphenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
N-(3-acetylphenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide, commonly known as AHPP, is a chemical compound that has gained considerable attention in the scientific community due to its potential therapeutic applications. AHPP is a piperazinecarbothioamide derivative that exhibits a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of AHPP is not yet fully understood. However, it has been suggested that AHPP exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. AHPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory mediators. Moreover, it has been reported to inhibit the activity of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
AHPP exhibits a wide range of biochemical and physiological effects. It has been shown to possess significant antioxidant activity, which can protect cells from oxidative damage. AHPP has also been reported to possess antitumor activity by inducing apoptosis in cancer cells. Moreover, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
AHPP has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. Moreover, AHPP exhibits a wide range of biochemical and physiological effects, making it a versatile compound for studying various biological processes. However, AHPP also has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous systems. Moreover, it has been reported to exhibit low stability under certain conditions, which can affect its biological activity.
Orientations Futures
There are several future directions for the research on AHPP. One potential application of AHPP is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate the mechanism of action of AHPP and its potential therapeutic effects in these disorders. Moreover, AHPP has been shown to possess significant antitumor activity, making it a promising candidate for the development of anticancer drugs. Further studies are needed to evaluate the efficacy and safety of AHPP in preclinical and clinical trials. Additionally, AHPP has been reported to possess antifungal and antibacterial activity, making it a potential candidate for the development of antimicrobial agents. Further studies are needed to evaluate the potential of AHPP as a new class of antimicrobial agents.
Applications De Recherche Scientifique
AHPP has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. AHPP has also been shown to possess significant antifungal and antibacterial activity. Moreover, it has been reported to have a positive effect on the central nervous system, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-14(23)15-3-2-4-16(13-15)20-19(25)22-11-9-21(10-12-22)17-5-7-18(24)8-6-17/h2-8,13,24H,9-12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHSNRKPMADYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{2-[(3-chloro-4-ethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4849733.png)
![1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4849748.png)
![1-[(2-methylphenyl)acetyl]-1H-pyrazole](/img/structure/B4849751.png)
![2-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-N-cyclopropylhydrazinecarbothioamide](/img/structure/B4849758.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B4849770.png)
![2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B4849781.png)
![2-(4-ethylphenyl)-3-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4849782.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4849783.png)
![3-[(4-methylbenzyl)thio]propanohydrazide](/img/structure/B4849785.png)
![3-benzyl-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849786.png)